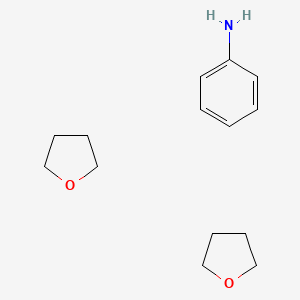

Aniline;oxolane

Description

Fundamental Significance of Aniline (B41778) and Oxolane in Chemical Sciences

Aniline (C₆H₅NH₂) is the simplest aromatic amine and serves as a cornerstone in organic chemistry. wikipedia.org It is a vital commodity chemical used in the manufacturing of a wide array of products, including polyurethanes, dyes, and pharmaceuticals. researchgate.netquora.com Its structure, featuring a phenyl group attached to an amino group, makes it a model system for studying the effects of aromaticity on the basicity and reactivity of amines. wikipedia.org The lone pair of electrons on the nitrogen atom is delocalized into the benzene (B151609) ring's pi system, which significantly influences its chemical behavior. wikipedia.org

Oxolane, more commonly known as tetrahydrofuran (B95107) (THF), is a heterocyclic organic compound with the formula (CH₂)₄O. It is a polar aprotic solvent with a wide range of applications in both laboratory and industrial settings. libretexts.org Its ability to dissolve a broad spectrum of polar and nonpolar compounds makes it an invaluable solvent for chemical reactions, including polymerizations and Grignard reactions. libretexts.orgrsc.org The oxygen atom in the THF ring can act as a hydrogen bond acceptor, a property that is central to its interaction with protic solvents and solutes like aniline. researchgate.net

Overview of Intermolecular Interactions and Solvent Effects in Organic Systems

The behavior of molecules in a liquid phase is governed by a complex interplay of intermolecular forces. These include London dispersion forces, dipole-dipole interactions, and hydrogen bonding. libretexts.org In the aniline-oxolane system, the primary interaction is expected to be the hydrogen bond formed between the hydrogen atoms of aniline's amino group (N-H) and the oxygen atom of the oxolane molecule. researchgate.netresearchgate.net

Spectroscopic studies, particularly infrared (IR) spectroscopy, have been instrumental in probing these interactions. For instance, in the 1:1 aniline-oxolane complex, two distinct absorption bands are observed in the N-H stretching region. One band corresponds to the free N-H bond, while the other, red-shifted band, is assigned to the N-H bond that is hydrogen-bonded to the oxygen atom of oxolane. researchgate.net The magnitude of this red-shift provides a measure of the hydrogen bond strength. Further studies on the 1:2 aniline-oxolane complex show that both N-H bonds of aniline can interact with two separate oxolane molecules, forming a doubly hydrogen-bonded complex. osti.gov

Thermodynamic and acoustic property measurements of aniline-oxolane mixtures over various compositions and temperatures also shed light on the nature and extent of intermolecular interactions. researchgate.netosti.gov Parameters such as excess molar volume (VEm) and excess isentropic compressibility (κES) provide macroscopic evidence of the microscopic interactions. researchgate.netosti.govresearchgate.net

Research Trajectories and Scope of Aniline-Oxolane System Studies

Research on the aniline-oxolane system has followed several key trajectories:

Spectroscopic Investigations: Using techniques like IR depletion spectroscopy, researchers have been able to characterize the structure and vibrational frequencies of aniline-oxolane clusters in the gas phase. researchgate.netosti.gov These studies provide direct evidence of hydrogen bonding and allow for the determination of complex geometries.

Thermodynamic and Acoustic Studies: A significant body of work has focused on measuring the thermodynamic and acoustic properties of bulk aniline-oxolane mixtures. researchgate.netosti.govnist.govacs.org These studies analyze how properties like density, speed of sound, and viscosity deviate from ideal behavior to infer the strength and nature of intermolecular interactions across the entire composition range. researchgate.netosti.gov

Computational Modeling: Quantum chemical calculations, such as ab initio and density functional theory (DFT) methods, have been employed to complement experimental findings. researchgate.netosti.govru.nl These theoretical studies provide optimized geometries, binding energies, and calculated vibrational frequencies of the aniline-oxolane complexes, which are often in good agreement with experimental data. researchgate.netosti.gov

The scope of these studies ranges from the fundamental interactions in isolated binary complexes to the collective behavior in bulk liquid mixtures at various temperatures. researchgate.netresearchgate.netosti.govosti.gov

Detailed Research Findings

Thermodynamic Properties of Aniline-Oxolane Mixtures

The study of excess thermodynamic properties provides valuable information about the molecular interactions in binary mixtures. For the aniline-oxolane system, these properties have been measured at different temperatures.

| Mole Fraction of Aniline (x₁) | VEm (cm³·mol⁻¹) | κES (TPa⁻¹) |

|---|---|---|

| 0.1021 | -0.187 | -10.2 |

| 0.2035 | -0.342 | -18.5 |

| 0.3043 | -0.458 | -24.8 |

| 0.4046 | -0.531 | -28.9 |

| 0.5044 | -0.556 | -30.5 |

| 0.6038 | -0.531 | -29.4 |

| 0.7028 | -0.456 | -25.6 |

| 0.8015 | -0.335 | -19.2 |

| 0.9000 | -0.180 | -10.8 |

The negative values of both VEm and κES across the entire composition range indicate strong specific interactions between aniline and oxolane molecules, primarily due to the formation of hydrogen bonds. researchgate.netosti.gov This leads to a more compact packing and a decrease in the compressibility of the mixture compared to an ideal solution.

Spectroscopic Data for Aniline-Oxolane Complexes

Infrared spectroscopy provides direct evidence for the formation of hydrogen-bonded complexes between aniline and oxolane.

| Vibrational Mode | Aniline Monomer | 1:1 Aniline-Oxolane Complex | 1:2 Aniline-Oxolane Complex |

|---|---|---|---|

| Free N-H Stretch | 3485 | 3479.3 | - |

| H-bonded N-H Stretch | - | 3370 | - |

| Antisymmetric N-H Stretch | - | - | 3488 |

| Symmetric N-H Stretch | - | - | 3355 |

In the 1:1 complex, one of aniline's N-H bonds interacts with the oxygen of oxolane, resulting in a significant red-shift of its stretching frequency. researchgate.net In the 1:2 complex, both N-H bonds are engaged in hydrogen bonding, leading to shifts in the symmetric and antisymmetric stretching modes. osti.gov

Properties

CAS No. |

876018-00-7 |

|---|---|

Molecular Formula |

C14H23NO2 |

Molecular Weight |

237.34 g/mol |

IUPAC Name |

aniline;oxolane |

InChI |

InChI=1S/C6H7N.2C4H8O/c7-6-4-2-1-3-5-6;2*1-2-4-5-3-1/h1-5H,7H2;2*1-4H2 |

InChI Key |

PGORMEJVVDOHDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC1.C1CCOC1.C1=CC=C(C=C1)N |

Origin of Product |

United States |

Advanced Computational Investigations of Aniline Oxolane Systems

Quantum Chemical Approaches

Quantum chemical methods provide a powerful lens for examining the intricate interactions between aniline (B41778) and oxolane (commonly known as tetrahydrofuran (B95107) or THF) at the molecular level. These computational techniques allow for a detailed exploration of the electronic structure, stability, and potential energy landscapes of these systems, offering insights that complement experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Conformational Analysis of Aniline-Oxolane Interactions

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and conformational preferences of aniline-oxolane complexes. acs.orgnd.edu DFT calculations, particularly when paired with appropriate basis sets like 6-311++G(d,p), can effectively model the noncovalent interactions that govern the association of these molecules. acs.orgrsc.org

Studies employing DFT have revealed that the primary interaction between aniline and oxolane is a hydrogen bond formed between one of the amino hydrogens of aniline and the oxygen atom of oxolane. nih.govresearchgate.net This interaction leads to the formation of a stable complex. The optimized geometry of this complex, as determined by DFT calculations, shows a distinct orientation that maximizes this hydrogen-bonding interaction. researchgate.net The binding energy of the aniline-oxolane complex has been calculated to be approximately 37 kJ mol⁻¹, indicating a significant and favorable interaction. researchgate.net

Furthermore, DFT has been instrumental in analyzing the impact of these interactions on the vibrational frequencies of the molecules. For instance, the N-H stretching vibrations of aniline are red-shifted upon complexation with oxolane, a characteristic sign of hydrogen bond formation. researchgate.net This shift is a direct consequence of the electron density transfer from the oxygen of oxolane to the antibonding orbital (σ*) of the N-H bond in aniline. rsc.org

Computational analyses using DFT have also been applied to understand the influence of substituents on the aniline ring on the nature of these interactions. rsc.org These studies demonstrate that electron-donating or electron-withdrawing groups can modulate the strength of the hydrogen bond by altering the electron density on the amino group. rsc.org

The table below summarizes key findings from DFT studies on aniline-oxolane and related systems.

| Interaction System | Computational Method | Key Findings | Reference(s) |

| Aniline-Oxolane | B3LYP-D3/aug-cc-pVTZ | Optimized geometry shows N-H···O hydrogen bonding. | nih.gov |

| Aniline-Oxolane | MP2/6-31G** | Binding energy of 37 kJ mol⁻¹; N-H···O hydrogen bond formation. | researchgate.net |

| Aniline-Water | B3LYP/6-311++G(d,p) | Analysis of substituent effects on H-bond interactions. | rsc.org |

| Aniline-Furan | MP2 | Investigation of weak hydrogen bonds between N-H and the oxygen lone pair. | colab.ws |

This table provides an interactive summary of research findings. Click on the headers to sort the data.

Ab Initio Calculations of Intermolecular Potentials and Energy Landscapes in Aniline-Oxolane Systems

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a highly accurate means of mapping the intermolecular potentials and energy landscapes of aniline-oxolane systems. numberanalytics.comarxiv.org These methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)), are often used to benchmark the results from less computationally expensive methods like DFT. numberanalytics.com

The potential energy surface (PES) of the aniline-oxolane system is characterized by minima corresponding to stable hydrogen-bonded complexes and saddle points representing the transition states between different conformations. numberanalytics.comcapes.gov.br Ab initio calculations can precisely determine the geometries and energies of these stationary points. For the aniline-oxolane complex, ab initio methods confirm that the most stable structure involves a hydrogen bond between the NH₂ group of aniline and the oxygen atom of oxolane. researchgate.netresearchgate.net

These calculations are crucial for understanding the dynamics of the system, as the shape of the potential energy landscape governs the vibrational motion and conformational changes within the complex. numberanalytics.com For instance, the barrier heights for internal rotation or inversion of the amino group in aniline can be accurately calculated, providing insight into the flexibility of the molecule and how this is affected by the interaction with oxolane. capes.gov.br

The following table presents data from ab initio studies on aniline and its interactions.

| System | Ab Initio Method | Key Findings | Reference(s) |

| Aniline-Water | MP2/6-31G** | Theoretical calculations support a strong hydrogen bond in the neutral complex. | |

| Aniline-Furan Cation | Ab initio calculations | The main intermolecular interaction is an NH-π type hydrogen bond. | colab.ws |

| Aniline | SCF, MP4(SDQ) | Determined the energy minimum structure and transition states for internal rotation and inversion. | capes.gov.br |

| Aniline-Water | CASSCF, XMS-CASPT2 | Characterized conical intersections involved in rapid population flow upon excitation. | researchgate.net |

This table provides an interactive summary of research findings. Click on the headers to sort the data.

Molecular Dynamics Simulations and Solvation Dynamics

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of aniline-oxolane systems, allowing for the exploration of solvation structures and the time evolution of the system. iupac.orgdtic.mil

Elucidation of Solvation Structures and Dynamics in Aniline-Oxolane Mixtures

MD simulations have been employed to investigate the solvation of aniline in oxolane, revealing the arrangement of solvent molecules around the solute and the dynamics of the solvation shell. acs.orgdntb.gov.uallnl.gov These simulations show that the oxolane molecules arrange themselves around aniline in distinct solvation shells, with the first solvation shell being the most structured. dtic.millbl.gov

The primary interaction driving the formation of the solvation structure is the hydrogen bond between the amino group of aniline and the oxygen atom of oxolane. rsc.orgacs.org The radial distribution function (RDF) obtained from MD simulations provides a quantitative measure of the probability of finding an oxolane molecule at a certain distance from the aniline molecule, clearly showing the defined solvation shells. dtic.mil

The dynamics of solvation, which describe the response of the solvent to a change in the solute's electronic state, can also be studied using non-equilibrium MD simulations. dtic.milacs.org These studies provide insights into the timescale of solvent reorganization around an excited aniline molecule, which is crucial for understanding photochemical processes. The relaxation of the solvent is often found to occur on multiple timescales, reflecting different types of solvent motion (e.g., rotational and translational). dtic.mil

Theoretical Frameworks for Intermolecular Forces

A detailed understanding of the intermolecular forces at play in aniline-oxolane systems is essential for explaining their properties and behavior. Theoretical frameworks provide the tools to dissect and analyze these forces.

Analysis of Hydrogen Bonding Interactions between Aniline and Oxolane Species

The hydrogen bond between the N-H group of aniline and the oxygen atom of oxolane is the dominant attractive interaction in the aniline-oxolane complex. rsc.orgacs.org The strength and nature of this hydrogen bond can be analyzed using various theoretical methods.

Natural Bond Orbital (NBO) analysis is a powerful tool for quantifying the charge transfer associated with hydrogen bonding. In the aniline-oxolane system, NBO analysis reveals a significant charge transfer from the lone pair of the oxolane oxygen to the antibonding orbital of the N-H bond of aniline. rsc.org This charge transfer is a key contributor to the stability of the hydrogen bond and is responsible for the observed red-shift in the N-H vibrational frequency. rsc.org

The Quantum Theory of Atoms in Molecules (QTAIM) provides another rigorous way to characterize hydrogen bonds. By analyzing the topology of the electron density, QTAIM can identify bond critical points between the hydrogen donor and acceptor atoms, and the properties at these points (such as the electron density and its Laplacian) provide quantitative measures of the bond strength and character. Studies on similar systems, like aniline-water, have shown that the interaction where aniline acts as a hydrogen bond donor is primarily electrostatic in nature.

The strength of the hydrogen bond can also be influenced by cooperative effects. For example, in complexes where aniline forms hydrogen bonds with multiple solvent molecules, the strength of each individual bond can be either enhanced (positive cooperativity) or diminished (negative cooperativity). kpfu.ru

The table below summarizes key parameters related to hydrogen bonding in aniline complexes.

| Complex | Method | Interaction Energy (kcal/mol) | H-bond distance (Å) | Key Observation | Reference(s) |

| Aniline-Water (N-H···O) | PBE/Def2-TZVP (with dispersion) | - | - | Weaker than the N···H-O interaction. | |

| Aniline-Water (N···H-O) | PBE/Def2-TZVP (with dispersion) | - | - | Partially covalent character. | |

| Aniline-Furan | Ab initio | - | - | Weak hydrogen bond between N-H and oxygen lone pair. | colab.ws |

This table provides an interactive summary of research findings. Click on the headers to sort the data.

Characterization of Charge Transfer Complexes and Electronic Interactions within Aniline-Oxolane Systems

The interaction between aniline, an electron-rich donor, and oxolane (tetrahydrofuran), a cyclic ether, can lead to the formation of weak electron donor-acceptor (EDA) or charge-transfer (CT) complexes. nih.govrsc.org These complexes are characterized by a weak association between the molecules and often exhibit a new absorption band at longer wavelengths in their electronic spectra, known as the charge-transfer band. rsc.org The formation of such complexes is a critical aspect of the intermolecular interactions governing the properties of aniline-oxolane mixtures.

Computational chemistry provides powerful tools to investigate the electronic structure and properties of these systems. journalajopacs.comscispace.com Density Functional Theory (DFT) and its variants are prominent methods for these calculations. journalajopacs.comriken.jp For instance, Long-Range Corrected DFT (LC-DFT) has been developed to overcome the shortcomings of conventional DFT in describing charge-transfer excitations and van der Waals interactions, which are essential for accurately modeling these weakly bound complexes. riken.jp Theoretical studies often focus on calculating key electronic properties such as total energy, binding energy, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). journalajopacs.comscispace.com The HOMO-LUMO energy gap is a crucial parameter, as a smaller gap can indicate higher reactivity. scispace.comanalis.com.my

Studies on aniline have employed various computational models to profile its electronic properties. The choice of basis set, such as Parameterized Model number 3 (PM3) or quantum mechanical approaches like Hartree-Fock (HF) and DFT, influences the calculated values. journalajopacs.comscispace.com For example, calculations have shown that the HOMO-LUMO gap for aniline is lower when calculated with the HF basis set compared to certain DFT functionals, suggesting different reactivities. scispace.com The analysis of Natural Bond Orbitals (NBO) can reveal charge distribution, indicating the electro-positivity of the nitrogen atom in the aniline molecule. scispace.com

Upon photoirradiation, a ground-state CT complex can be excited to an excited CT complex (ECT). rsc.org This species is distinct from a conventional exciplex (EX), which may be formed through the diffusion and interaction of a locally excited donor or acceptor molecule. rsc.org The characterization of these excited states is crucial for understanding the photochemical pathways in aniline-oxolane systems.

Table 1: Theoretical Electronic Properties of Aniline Calculated by Different Methods This table presents a summary of electronic properties for the aniline molecule as determined by various computational methods. The data is compiled from theoretical studies and illustrates how different basis sets and computational approaches can yield varying results for key electronic descriptors.

| Property | Method/Basis Set | Calculated Value | Reference |

|---|---|---|---|

| Total Energy (a.u.) | HF/6-31G | -285.12215 | scispace.com |

| Total Energy (a.u.) | DFT/B3LYP/6-31G | -287.16439 | scispace.com |

| HOMO Energy (a.u.) | HF/6-31G | -0.29177 | scispace.com |

| LUMO Energy (a.u.) | HF/6-31G | 0.09148 | scispace.com |

| HOMO-LUMO Gap (a.u.) | HF/6-31G | 0.38325 | scispace.com |

| Dipole Moment (Debye) | HF/6-31G | 1.7589 | scispace.com |

| Dipole Moment (Debye) | DFT/B3LYP/6-31G* | 1.5472 | scispace.com |

Investigations of Other Non-Covalent Interactions and Force Fields in Aniline-Oxolane Assemblies

Beyond charge-transfer interactions, the aniline-oxolane system is characterized by a variety of other non-covalent interactions (NCIs) that dictate its structure and bulk properties. researchgate.netacs.org The most significant of these is the classical hydrogen bond formed between the amine (N-H) group of aniline and the oxygen atom of oxolane (N-H---O). researchgate.netru.nlresearchgate.net The oxygen atoms of the oxolane ring act as preferential docking sites for the hydrogen-donating amine group. ru.nl

Molecular mechanics simulations rely on force fields to model the potential energy of a system. The accuracy of these simulations is highly dependent on the quality of the force field parameters. For aniline-oxolane systems, several general-purpose and specialized force fields are available. The choice of force field is critical as it must accurately represent the complex interplay of electrostatic, van der Waals, and specific non-covalent interactions.

Merck Molecular Force Field (MMFF) : MMFF94, and its variant MMFF94s, are designed to perform well for a broad range of organic molecules. wikipedia.org The MMFF94s variant is specifically adjusted to better handle the planarization of delocalized trigonal nitrogen atoms, such as the one found in aniline. wikipedia.org

AMBER Force Fields : The General AMBER Force Field (GAFF) is widely used for drug-like organic molecules. nih.govchemrxiv.org However, studies have noted that convergence issues can arise with GAFF for certain heterocyclic molecules like oxolane, sometimes necessitating the use of alternative parameter sets. nih.gov

Universal Force Field (UFF) : UFF is another general force field that has been successfully applied to model heterocyclic systems, including oxolane, often in combination with quantum mechanically computed atomic charges. nih.gov

Transferable Potentials for Phase Equilibria (TraPPE) : This family of force fields is optimized for accurately predicting the thermophysical properties and phase equilibria of chemical systems, making it suitable for studying bulk liquid mixtures. umn.edu

Reactive Force Fields (ReaxFF) : For studying chemical reactions and bond breaking/formation, reactive force fields like ReaxFF are employed. These are more complex and computationally intensive but can model dynamic processes that fixed-charge force fields cannot. scm.com

The parameterization of these force fields is derived from a combination of experimental data and high-level quantum chemical calculations. wikipedia.orgumn.edu

Table 2: Overview of Force Fields Applicable to Aniline-Oxolane Systems This table summarizes various molecular mechanics force fields that can be used in computational simulations of systems containing aniline and oxolane. It highlights their key features and suitability for modeling specific types of interactions.

| Force Field | Key Features | Applicability to Aniline-Oxolane | Reference |

|---|---|---|---|

| MMFF94/MMFF94s | Broad applicability for organic molecules. MMFF94s variant is optimized for planar delocalized nitrogen atoms. | Well-suited for conformational analysis and energy minimization of aniline. | wikipedia.org |

| GAFF (General AMBER Force Field) | A general-purpose force field for organic molecules, often used in biomolecular simulations. | Commonly used for both aniline and oxolane, though may require careful validation for specific properties. | nih.govchemrxiv.org |

| UFF (Universal Force Field) | A general force field with parameters for most elements, often combined with QM-derived charges. | Demonstrated to work well for modeling heterocyclic solvents like oxolane. | nih.gov |

| TraPPE | Optimized for transferability and accurate prediction of phase equilibria and thermophysical properties. | Ideal for simulating bulk liquid properties of aniline-oxolane mixtures. | umn.edu |

| ReaxFF | A reactive force field capable of modeling chemical bond formation and breaking. | Suitable for studying potential chemical reactions or degradation pathways in the system. | scm.com |

High Resolution Spectroscopic Characterization of Aniline Oxolane Systems

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the structural and bonding changes that occur when aniline (B41778) interacts with oxolane.

Infrared (IR) spectroscopy is particularly sensitive to hydrogen bonding. nih.gov The formation of hydrogen bonds between the N-H group of aniline and the oxygen atom of oxolane leads to noticeable changes in the IR spectrum. nih.gov Specifically, the N-H stretching vibrations of aniline, which appear as sharp bands in the gas phase or in non-polar solvents, become broadened and shift to lower frequencies (a red shift) in the presence of oxolane. nih.govnii.ac.jp This phenomenon is a classic indicator of hydrogen bond formation, reflecting a weakening of the N-H covalent bond. wiley.com

Studies on aniline and its derivatives have consistently used IR spectroscopy to confirm the formation of such intermolecular complexes. nih.govnorthwestern.edu The magnitude of the red shift in the N-H stretching frequency can be correlated with the strength of the hydrogen bond. In the aniline-oxolane system, the lone pair of electrons on the oxygen atom of oxolane acts as a hydrogen bond acceptor for the protons of the amino group of aniline.

The following table summarizes typical vibrational modes of aniline that are affected by the interaction with oxolane.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) in non-polar solvent | Wavenumber (cm⁻¹) in oxolane | Change |

| N-H | Symmetric stretch | ~3390 | Lowered and broadened | Red Shift |

| N-H | Asymmetric stretch | ~3470 | Lowered and broadened | Red Shift |

| C-N | Stretching | ~1275 | Slight shift | Perturbation |

Note: The exact wavenumber values can vary depending on the specific experimental conditions.

Raman spectroscopy provides complementary information to IR spectroscopy. wiley.com While strong IR bands are associated with large changes in the dipole moment, Raman active bands arise from changes in polarizability. In the context of the aniline-oxolane system, Raman spectroscopy can be used to study the vibrations of the aromatic ring and the C-N bond. globalresearchonline.net

The interaction with oxolane can cause subtle shifts in the Raman bands of aniline. For instance, the ring breathing modes of the aniline molecule may be perturbed upon complexation with oxolane. Laser-induced Raman microscopy has been utilized to monitor product formation and gain detailed structural information in related systems. acs.org The analysis of Raman spectra, often supported by computational methods like Density Functional Theory (DFT), helps in assigning the observed vibrational modes and understanding the structural changes upon interaction. globalresearchonline.net

Infrared (IR) Spectroscopy of Aniline-Oxolane Intermolecular Interactions and Molecular Adducts

Electronic and Photophysical Spectroscopic Investigations

The electronic properties of aniline are significantly influenced by its environment. The interaction with a polar solvent like oxolane can alter the energies of the ground and excited electronic states, which is observable through UV-Visible and fluorescence spectroscopy.

UV-Visible absorption spectroscopy reveals information about the electronic transitions within a molecule. vlabs.ac.in Aniline exhibits characteristic absorption bands in the UV region corresponding to π → π* transitions of the benzene (B151609) ring and n → π* transitions associated with the lone pair of electrons on the nitrogen atom. researchgate.net The position (λmax) and intensity (ε) of these bands are sensitive to the solvent polarity. vlabs.ac.in

When aniline is dissolved in oxolane, a polar aprotic solvent, solvent-solute interactions lead to shifts in the absorption maxima, a phenomenon known as solvatochromism. vlabs.ac.in Generally, an increase in solvent polarity stabilizes both the ground and excited states, but the extent of stabilization can differ, leading to either a red shift (bathochromic) or a blue shift (hypsochromic). vlabs.ac.in For aniline in oxolane, a slight red shift in the π → π* transition is typically observed, indicating a greater stabilization of the excited state compared to the ground state.

The following table illustrates the effect of solvent on the UV-Vis absorption maxima of aniline.

| Solvent | Polarity | λmax (nm) for π → π* |

| Cyclohexane | Non-polar | ~280 |

| Oxolane (THF) | Polar aprotic | ~285 |

| Water | Polar protic | ~280 |

Note: These are approximate values and can vary.

The interaction between aniline (an electron donor) and a suitable acceptor in a solvent like oxolane can lead to the formation of a charge-transfer (CT) complex. marquette.edu While oxolane itself is not a strong acceptor, the study of aniline's photophysics in this solvent provides a baseline for understanding more complex CT systems. hbni.ac.in

Upon photoexcitation, aniline in oxolane can exhibit fluorescence. The excited state dynamics, including the fluorescence lifetime and quantum yield, are influenced by the solvent environment. In polar solvents, processes like intramolecular charge transfer (ICT) can become significant. core.ac.uk Time-resolved spectroscopic techniques, such as femtosecond transient absorption spectroscopy, are employed to study the ultrafast dynamics of the excited states. hbni.ac.inacs.org These studies can reveal processes like excited-state symmetry breaking and charge separation. unige.ch

Fluorescence quenching studies, where a quencher molecule is added to the aniline-oxolane solution, can provide further insights into the excited-state interactions. core.ac.uk Aniline itself can act as a quencher in some systems.

UV-Visible Absorption Spectroscopy in Aniline-Oxolane Solutions and Solvent Effects

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of Aniline-Oxolane Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution. nih.gov Both ¹H and ¹³C NMR are used to study the aniline-oxolane system. researchgate.netresearchgate.net

In ¹H NMR, the chemical shift of the amino (-NH₂) protons of aniline is particularly sensitive to hydrogen bonding. In a non-polar, non-hydrogen bonding solvent, the -NH₂ protons appear at a certain chemical shift. When aniline is dissolved in oxolane, the formation of hydrogen bonds with the oxygen atom of oxolane leads to a downfield shift (higher ppm value) of the -NH₂ proton resonance. The magnitude of this shift can be related to the strength and population of the hydrogen-bonded complexes.

¹³C NMR spectroscopy provides information about the carbon framework of aniline. The chemical shifts of the aromatic carbons, particularly the carbon atom bonded to the amino group (C1), are also affected by the interaction with oxolane. Changes in the electronic environment around the carbon atoms due to hydrogen bonding and solvent effects can lead to observable shifts in the ¹³C NMR spectrum.

The following table shows representative ¹H NMR chemical shifts for the amino protons of aniline in different solvents.

| Solvent | Solvent Type | Approximate ¹H Chemical Shift of -NH₂ (ppm) |

| CDCl₃ (Deuterated Chloroform) | Weakly H-bonding | ~3.5 |

| DMSO-d₆ (Deuterated Dimethyl Sulfoxide) | Strong H-bond acceptor | ~5.0 |

| Oxolane-d₈ (Deuterated Tetrahydrofuran) | H-bond acceptor | Intermediate value, concentration-dependent |

Note: Chemical shifts are concentration and temperature dependent.

2D NMR techniques, such as HSQC and HMBC, can be used for more detailed structural assignments and to probe intermolecular interactions more directly, although these are more commonly applied in more complex systems. nih.gov

Supramolecular Chemistry and Molecular Complexation Involving Aniline Oxolane

Synthesis and Structural Elucidation of Aniline-Oxolane Adducts and Inclusion Complexes

The formation and characterization of inclusion complexes involving aniline (B41778) as a guest molecule and hosts containing oxolane moieties represent a key area of research in supramolecular chemistry. A notable example is the complexation of protonated aniline with nonactin (B1679836), a macrocyclic ionophore that incorporates oxolane (tetrahydrofuran) rings in its structure. ru.nlresearchgate.netrsc.org

The synthesis of these complexes is typically achieved by combining the host and guest molecules in a suitable environment, allowing for non-covalent interactions to drive the formation of the adduct. The structural elucidation of such complexes is then carried out using advanced analytical techniques. Methods like infrared action spectroscopy, quantum chemical density functional theory (DFT), and Born-Oppenheimer molecular dynamics are employed to assess the coordination arrangements between the host and guest. researchgate.netuam.es

In the case of the nonactin-aniline complex, studies have revealed that the oxygen atoms of the oxolane rings are the preferred docking sites for the ammonium (B1175870) group of the protonated aniline guest. ru.nlresearchgate.netrsc.org However, conformational constraints within the macrocycle can also promote interactions with the ester carbonyl groups of the host's backbone. ru.nl Quantum chemical modeling has identified several low-energy conformers for the complex, highlighting the specific nature of the hydrogen bonding.

Detailed computational analysis has provided insights into the relative stability and geometry of different conformational adducts of the protonated aniline-nonactin complex. The primary interaction modes involve hydrogen bonding between the aniline's ammonium group and the oxygen atoms of either the oxolane rings or the carbonyl groups of the macrocycle. ru.nl

| Conformer | Primary Ammonium (NH₃⁺) Interaction Sites | Description of Interaction | Relative Energy (kJ/mol) |

|---|---|---|---|

| A1 | Oxolane and Carbonyl Groups | Dominant H-bonding with oxolane groups. The ammonium group interacts with two oxolane oxygens and one carbonyl oxygen. | 0.0 |

| A2 | Oxolane and Carbonyl Groups | Similar to A1, H-bonding is dominant with oxolane groups. The ammonium group interacts with one oxolane oxygen and two carbonyl oxygens. | +2.9 |

| A3 | Carbonyl Groups | Coordination switches to the carbonyl groups of the ester moieties. All three NH bonds of the ammonium group interact with carbonyl oxygens, leading to significant unfolding of the nonactin backbone. | +20.1 |

The structural analysis confirms that in the most stable conformers, the ammonium group of the aniline guest is primarily coordinated with the oxygen atoms of the oxolane rings, underscoring the significance of the aniline-oxolane interaction in the formation of the inclusion complex. ru.nl The phenyl side ring of the aniline guest is oriented outwards from the macrocycle's cavity. ru.nlrsc.org

Host-Guest Recognition Phenomena with Oxolane-Containing Macrocycles and Aniline

Host-guest recognition is a fundamental concept in supramolecular chemistry, describing the specific binding of a guest molecule to a complementary host. The interaction between aniline and macrocycles containing oxolane units, such as nonactin, serves as a clear example of this phenomenon. ru.nlresearchgate.net The recognition process is driven by a combination of factors including molecular complementarity in size, shape, and chemical properties.

The primary interaction driving the recognition between the oxolane-containing host and the aniline guest is hydrogen bonding. Studies on the nonactin-aniline system demonstrate that the oxygen atoms of the host's oxolane groups act as preferential docking sites for the protonated amine group of aniline. ru.nlresearchgate.netrsc.org This preference indicates a specific chemical affinity between the electron-rich oxygen of the oxolane and the acidic protons of the ammonium group.

However, the recognition is not solely based on this single interaction. Steric factors also play a crucial role. In the aniline-nonactin complex, steric restrictions imposed by the bulky phenyl group of aniline can impede a perfect three-fold coordination with the oxolane rings, forcing a conformational adjustment in the host macrocycle. ru.nl This demonstrates that the host molecule adapts its conformation to best accommodate the guest, a hallmark of induced-fit recognition. The result is a balance between maximizing favorable hydrogen bonds and minimizing steric hindrance.

The specificity of this host-guest system is further highlighted when compared to the complexation of other guests. For instance, the accommodation of the amino acid L-serine by nonactin involves a different folding pattern of the macrocycle to facilitate coordination with the guest's side groups, a process not observed with aniline. ru.nlrsc.org This differential binding underscores the nuanced recognition phenomena governed by the specific structure of the guest molecule.

Self-Assembly and Formation of Supramolecular Architectures in Aniline-Oxolane Systems

Self-assembly is the spontaneous organization of individual components into ordered structures, driven by specific, non-covalent interactions. mdpi.commdpi.com In systems containing aniline, self-assembly can lead to a variety of complex supramolecular architectures, and the presence of a solvent like oxolane (THF) can significantly influence these processes.

Aniline itself, particularly through its oligomers, is known to self-assemble into various nanostructures. During the chemical oxidative polymerization of aniline, oligomeric species are formed in the initial stages. researchgate.netresearchgate.net These oligomers, which can include linear and phenazine-containing structures, can then aggregate through non-covalent forces like π-π stacking and hydrogen bonding. researchgate.netresearchgate.net This process leads to the formation of well-defined morphologies such as nanofibers, nanorods, and nanotubes. researchgate.net The mechanism involves a nucleation period, where oligomers form the initial seeds, followed by a growth phase where polymer chains extend from these centers. researchgate.net

The role of the solvent is critical in mediating these self-assembly processes. Oxolane (tetrahydrofuran), as a solvent, can influence the aggregation of molecules into larger structures. For example, studies on porphyrin-derived amphiphiles in THF show that the molecules initially form small spherical aggregates. nih.gov The introduction of other chemical stimuli can then induce these initial aggregates to reorganize into more complex hierarchical structures like larger particles or films. nih.gov This illustrates how oxolane can act as a medium that facilitates controlled, stepwise self-assembly.

While direct co-assembly of aniline and standalone oxolane molecules into a defined architecture is less documented, the principles observed in related systems are applicable. The formation of supramolecular structures is governed by a delicate balance of interactions including hydrogen bonding, π-π stacking, and hydrophobic forces. mdpi.comacademie-sciences.fr Aniline provides sites for hydrogen bonding (the amine group) and π-π stacking (the phenyl ring), while oxolane can act as a hydrogen bond acceptor. In a mixed system, these components can engage in competitive or cooperative interactions to form complex, dynamic supramolecular ensembles. mdpi.comnih.gov

Mechanistic and Reaction Chemistry of Aniline in Oxolane Media

Influence of Oxolane as a Reaction Medium and Solvent Effects

The behavior of chemical reactions and the properties of solutes are significantly influenced by the surrounding solvent medium. Oxolane, also known as tetrahydrofuran (B95107) (THF), is a versatile solvent that can interact with solutes like aniline (B41778) in various ways, affecting spectroscopic properties, thermodynamic behavior, and separation processes.

Solvatochromism refers to the change in the color of a solute, and consequently its UV-visible absorption spectrum, with a change in the polarity of the solvent. In solutions containing aniline, the solvent can influence the position of its absorption bands. ajrsp.comresearchgate.net For instance, the main absorption band of aniline, which is typically around 280 nm, can shift in the presence of different solvents. askfilo.comresearchgate.net In acidic media, for example, the protonation of aniline leads to a significant blue shift to approximately 203 nm. askfilo.com

The interactions between a solute and solvent molecules, both non-specific (dipolar) and specific (like hydrogen bonding), dictate the extent of these spectral shifts. ajrsp.com Studies on Schiff base derivatives of aniline have shown that solvents like oxolane (THF) can influence the electronic transitions. researchgate.netmdpi.com For example, in a study of a specific aniline derivative, the absorption spectrum in THF showed a strong band around 310-345 nm. researchgate.net The solvent's hydrogen bond accepting ability and polarizability are key factors in these shifts. researchgate.netmdpi.com Research on aniline violet has indicated that solvent polarizability is a primary factor influencing absorption frequency shifts, with solvent basicity also playing a significant role. ajrsp.com Furthermore, resonance inelastic X-ray spectroscopy has been used to probe site-selective chemical shifts in aniline, demonstrating how even subtle changes in the chemical environment can be monitored. aps.org

The study of thermodynamic and acoustic properties of binary mixtures, such as those of aniline and oxolane, provides valuable insights into the nature and extent of molecular interactions. osti.govacs.orgresearchgate.net Experimental measurements of properties like density, speed of sound, and viscosity over a range of compositions and temperatures allow for the calculation of various derived parameters. osti.govtandfonline.comacs.org These include excess molar volume (VmE), excess isentropic compressibility (κSE), and excess Gibbs free energy of activation of viscous flow. osti.govtandfonline.com

In binary mixtures of oxolane with aniline and its derivatives, these excess properties have been studied to understand the molecular interactions. osti.govresearchgate.net For the aniline-oxolane system, the Extended Real Associated Solution (ERAS) model has been applied to analyze the excess molar volume, indicating the presence of interactions between the component molecules. acs.orgscilit.com The investigation of these properties helps in understanding structural effects and the formation of hydrogen bonds between the amine group of aniline and the oxygen atom of oxolane. acs.org

| Property | Observation | Significance |

|---|---|---|

| Excess Molar Volume (VmE) | Qualitatively represented by the ERAS model. acs.orgscilit.com | Indicates the volume change upon mixing, reflecting the packing efficiency and intermolecular interactions. |

| Excess Isentropic Compressibility (κSE) | Calculated from speed of sound and density data. osti.gov | Provides information about the changes in the free space and structural arrangement of molecules in the mixture. |

| Speed of Sound (u) | Measured experimentally and estimated using theoretical models. osti.govresearchgate.net | Relates to the compressibility and elasticity of the medium, influenced by intermolecular forces. |

Oxolane is frequently used as a component of the mobile phase in various chromatographic techniques for the separation of anilines and related compounds. Its properties can significantly influence the retention and selectivity of the separation. nih.govallenpress.com In reversed-phase high-performance liquid chromatography (HPLC), oxolane has been used in the mobile phase for the separation of aniline derivatives. researchgate.net For example, a mobile phase of tetrahydrofuran, water, and formic acid has been optimized for the separation of pyrrolinones derived from anilines. researchgate.net

The choice of organic modifier in the mobile phase, such as oxolane, methanol, or acetonitrile, affects the separation efficiency. nih.govdrake.edu In the separation of substituted anilines on a β-cyclodextrin-bonded column, oxolane was used as a modifier for comparison with other solvents. nih.gov The results indicated that alcohols were generally better modifiers in that specific system. nih.gov However, the versatility of oxolane is evident in its use in both normal-phase and reversed-phase chromatography. nih.gov Furthermore, in size-exclusion chromatography (SEC) for the analysis of lignin (B12514952) grafted with aniline, tetrahydrofuran was used as the mobile phase. mdpi.com The use of oxolane in a water/tetrahydrofuran gradient system has also been effective in the liquid chromatographic separation of aniline-acetone condensation products. allenpress.com

Thermodynamic and Acoustic Property Investigations of Aniline-Oxolane Binary Mixtures

Catalysis and Reaction Pathways

Aniline and its derivatives are key components in a variety of catalytic reactions, and the solvent, including oxolane, can play a crucial role in determining the reaction pathway and efficiency.

Domino reactions, or cascade reactions, are efficient synthetic strategies that involve two or more bond-forming transformations in a single step without isolating intermediates. mdpi.com Anilines are common substrates in domino reactions for the synthesis of heterocyclic compounds like quinolines and tetrahydroquinolines. mdpi.comresearchgate.net

In the context of oxolane derivatives, while direct participation of the oxolane ring in domino cyclizations with aniline is less common, the solvent properties of oxolane (THF) can influence these reactions. For instance, in a copper-catalyzed domino cyclization of anilines with cyclobutanone (B123998) oxime ethers to form spirotetrahydroquinolines, THF was tested as a solvent, although hexane (B92381) was found to be optimal. beilstein-journals.orgbeilstein-journals.org The reaction involves a nucleophilic attack by the aniline followed by cyclization. beilstein-journals.orgbeilstein-journals.org Another study on a rhodium-catalyzed domino reaction of oxabicyclic alkenes with secondary amine nucleophiles noted that aniline nucleophiles resulted in only the initial ring-opening product under the standard conditions. nih.gov

The catalytic hydrogenation of nitrobenzene (B124822) is the primary industrial route for the production of aniline. rsc.orgresearchgate.netnih.gov This reaction is typically carried out over various metal catalysts, such as nickel, copper, palladium, and platinum. rsc.orgnih.gov The process is highly efficient and can be performed under relatively mild conditions. rsc.orgresearchgate.net

Oxidative Degradation Mechanisms of Aniline in Oxolane-Relevant Environments

The oxidative degradation of aniline is a complex process involving multiple steps and reactive intermediates. While much of the research is conducted in aqueous systems, the fundamental mechanisms can be extended to oxolane (tetrahydrofuran, THF) environments, which are less polar and aprotic. The degradation is typically initiated by powerful oxidizing agents that generate highly reactive species like hydroxyl radicals (HO•) or sulfate (B86663) radicals (SO₄⁻•) rsc.orgresearchgate.netresearchgate.net.

In these environments, the degradation pathway is believed to commence with the abstraction of a hydrogen atom from the amine group of the aniline molecule by a radical species, forming an aniline radical cation researchgate.netekb.eg. This initial step is crucial as it activates the aniline molecule for subsequent reactions. The generated aniline radical cations can then undergo several reaction pathways.

Commonly identified intermediates in aniline degradation include nitroso-benzene, nitrobenzene, and p-benzoquinone rsc.org. The formation of these intermediates suggests a pathway involving the oxidation of the amino group and the aromatic ring. For instance, the aniline radical can be further oxidized to a nitrenium cation researchgate.net. Dimerization can also occur, leading to intermediates such as dianiline and 4-anilino phenol (B47542) researchgate.net. In some systems, these intermediates can undergo further oxidation and ring-opening reactions, eventually leading to the mineralization of aniline into carbon dioxide, water, and inorganic nitrogen compounds researchgate.net.

| Intermediate Compound | Detection Method | Proposed Role in Degradation |

| Nitrobenzene | Gas Chromatography-Mass Spectrometry (GC-MS) rsc.org | Product of amino group oxidation. |

| Nitroso-benzene | Gas Chromatography-Mass Spectrometry (GC-MS) rsc.org | Intermediate in the oxidation of the amino group. |

| p-Benzoquinone | Gas Chromatography-Mass Spectrometry (GC-MS) rsc.org | Product of ring oxidation and hydrolysis. |

| Dianiline | Gas Chromatography-Mass Spectrometry (GC-MS) researchgate.net | Dimerization product of aniline radicals. |

| 4-Anilino phenol | Gas Chromatography-Mass Spectrometry (GC-MS) researchgate.net | Product of radical-radical coupling. |

| Azobenzol | Gas Chromatography-Mass Spectrometry (GC-MS) researchgate.net | Condensation product. |

Polymerization Processes of Aniline in Oxolane Solutions

The polymerization of aniline into polyaniline (PANI) is a form of oxidative polymerization. While commonly performed in acidic aqueous solutions, organic solvents like oxolane (THF) are also utilized, particularly when aiming for specific polymer properties or when dealing with substituted anilines where salt formation in water is hindered rsc.org. The use of an organic solvent medium like oxolane can significantly influence the reaction kinetics, the properties of the resulting polymer, and the morphology of the final product.

Kinetic and Mechanistic Investigations of Aniline Polymerization in Oxolane Systems

The oxidative polymerization of aniline is generally accepted to proceed through a multi-step mechanism involving initiation, propagation, and termination researchgate.netnih.gov.

Initiation: The process begins with the oxidation of the aniline monomer to form an aniline cation radical researchgate.netekb.eg. This is typically achieved by a chemical oxidant (initiator). This radical cation is the initial active species that starts the polymer chain growth.

Propagation: The chain propagation is a complex process. It is widely believed to be an autocatalytic reaction, where the polyaniline formed during the reaction accelerates the rate of polymerization iranarze.irresearchgate.net. The propagation can occur through several proposed pathways:

Electrophilic Aromatic Substitution: The oxidized, growing polymer chain ends (containing radical cations or nitrenium cations) can attack a neutral aniline monomer pw.edu.plkpi.ua.

Radical Coupling: Two aniline radical cations can couple, often in a head-to-tail fashion, to form a dimer, p-aminodiphenylamine (PADPA) kpi.uakpi.ua. This dimer is more easily oxidized than the aniline monomer, and its formation is considered a rate-determining step in some models kpi.ua. The oxidized dimer then reacts with another aniline monomer, and this process repeats to lengthen the polymer chain kpi.ua.

Termination: The polymer chain growth can be terminated through several mechanisms, including the coupling of two growing chains or by side reactions that form inactive products like phenazine (B1670421) heterocycles through ortho-coupling of aniline units researchgate.net.

| Kinetic Feature | Description | Supporting Evidence |

| Autocatalysis | The reaction rate accelerates as polyaniline is formed. | Observed in kinetic studies using various monitoring techniques iranarze.irresearchgate.net. |

| Induction Period | An initial slow phase before the rapid autocatalytic stage. | The length of the induction period depends on acid type and reactant concentrations acs.org. |

| Reaction Order | The reaction order with respect to the oxidant is often found to be low (e.g., n=0.18 for FeCl₃) researchgate.net. | Kinetic measurements keeping oxidant concentration constant researchgate.net. |

| Exothermic Nature | The polymerization releases a significant amount of heat (approx. -105 kcal/mol of aniline) acs.org. | Measured by solution calorimetry acs.org. |

Impact of Oxolane on Polyaniline Structure and Morphology

The solvent used during polymerization has a profound effect on the final structure and morphology of the synthesized polyaniline. Oxolane, as a solvent, can influence the self-organization of the growing polymer chains and the aggregation of the final product rsc.org. Polyaniline films can be prepared by a solution casting method using tetrahydrofuran as the solvent semanticscholar.org.

The morphology of polyaniline can range from granular to nanofibrous or nanotubular structures, depending on the synthesis conditions sciencepublishinggroup.comacs.org. The use of an organic solvent like oxolane can promote the formation of more uniform and potentially soluble PANI derivatives, as it can better solvate the growing polymer chains compared to water, preventing premature precipitation and allowing for higher molecular weight polymers to form rsc.org.

The final morphology is a result of the interplay between the polymerization reaction and the phase separation/precipitation process. In oxolane, the solubility of aniline oligomers and the final polymer determines how the chains assemble. If the oligomers are soluble, they can grow to a larger size before precipitating, which can lead to different morphologies compared to aqueous systems where early precipitation of insoluble oligomers is common. For instance, studies have shown that the choice of solvent is a key parameter in controlling the supramolecular structure of PANI rsc.org. The use of THF has been noted in the preparation of polymer blends containing PANI, where it facilitates a homogeneous mixture of the components, which in turn affects the morphology of the final composite film semanticscholar.org. The resulting morphology, such as the presence of voids or agglomerates, directly impacts the material's mechanical and electrical properties semanticscholar.org.

| Synthesis Parameter | Effect on Morphology | Solvent Relevance (Oxolane) |

| Reaction Temperature | Lower temperatures can lead to more ordered, rod-like or fibrous structures sciencepublishinggroup.com. | Affects solubility and nucleation/growth rates in oxolane. |

| Polymerization Rate | Higher reaction rates, often achieved with initiators, can favor the formation of nanofibers through homogeneous nucleation acs.org. | The kinetics in oxolane will dictate the rate and thus the resulting morphology. |

| Solvent Polarity | Affects the solubility of monomers, oligomers, and the final polymer, influencing chain conformation and aggregation rsc.org. | Oxolane is a moderately polar aprotic solvent, influencing the self-assembly of PANI chains. |

| Additives/Fillers | The presence of other polymers or agents can alter the final morphology semanticscholar.org. | Oxolane is an effective solvent for creating homogeneous polymer blends with PANI semanticscholar.org. |

Initiator Systems and Catalysis in Aniline Polymerization within Oxolane Media

The oxidative polymerization of aniline requires an initiator, which is an oxidizing agent that starts the reaction by oxidizing the aniline monomer. A variety of initiator systems have been employed.

Common Initiators:

Ammonium (B1175870) Persulfate (APS): This is the most widely used initiator for aniline polymerization due to its suitable redox potential and its ability to avoid metal contamination nih.govresearchgate.net. It is effective in both aqueous and some organic solvent systems.

Ferric Chloride (FeCl₃): FeCl₃ is another common oxidant used to initiate polymerization rsc.orgresearchgate.net. It can also act as a dopant for the resulting polyaniline. Its presence has been shown to improve the electrical conductivity of PANI-containing polymer blends prepared in THF semanticscholar.org.

Potassium Persulfate (KPS): Similar to APS, KPS is an effective persulfate-based initiator rsc.orgscirp.org.

Potassium Dichromate: This is another strong oxidizing agent used in the classical synthesis of PANI derivatives rsc.org.

Catalysis: The polymerization itself is an autocatalytic process, where the PANI product catalyzes further monomer oxidation iranarze.ir. However, other substances can also be added to catalyze the reaction.

Alkali Metal Salts: The addition of salts like lithium chloride has been suggested to increase the molecular mass of the resulting polymer, acting as catalysts rsc.org.

Transition Metal Ions: Ions like Fe²⁺ can act as catalysts, for example, by accelerating the decomposition of persulfate initiators ekb.egiwaponline.com.

Novel Systems: Research has explored unconventional initiator systems, such as using carbon dots in conjunction with UV light to catalyze the polymerization without a traditional chemical initiator rsc.org. Additives like N-phenyl-p-phenylenediamine (NPPD) can also be used as initiators to increase the polymerization rate, leading to specific morphologies like nanofibers acs.org.

In an oxolane medium, the choice of initiator is critical. The initiator must be soluble and stable in the solvent and capable of oxidizing aniline under those conditions. Systems like FeCl₃ are compatible with THF and have been used in such media for preparing PANI composites semanticscholar.org.

| Initiator/Catalyst | Type | Function/Notes |

| Ammonium Persulfate (APS) | Oxidant/Initiator | Most common initiator, avoids metal contamination nih.govresearchgate.net. |

| Ferric Chloride (FeCl₃) | Oxidant/Initiator | Common initiator, can also act as a dopant rsc.orgresearchgate.netsemanticscholar.org. |

| Potassium Persulfate (KPS) | Oxidant/Initiator | Persulfate-based initiator rsc.orgscirp.org. |

| N-phenyl-p-phenylenediamine (NPPD) | Initiator | Used to increase reaction rate and control morphology acs.org. |

| Lithium Chloride | Catalyst | Can increase the molecular mass of the polymer rsc.org. |

| Carbon Dots / UV Light | Photocatalyst System | A novel, initiator-free method rsc.org. |

Emerging Research Avenues and Future Prospects for Aniline Oxolane Studies

Synergistic Integration of Advanced Computational and Experimental Methodologies

The convergence of high-level computational chemistry and advanced experimental techniques is providing deep insights into the aniline-oxolane system. This synergy allows for a detailed exploration of interaction energies, structural geometries, and vibrational dynamics that are often inaccessible by either approach alone.

Researchers are increasingly employing a combination of experimental methods, such as infrared depletion spectroscopy and resonance-enhanced multiphoton ionization (REMPI) time-of-flight mass spectrometry, with ab initio and Density Functional Theory (DFT) calculations. researchgate.netosti.gov This dual approach has been crucial in characterizing the structure of aniline-oxolane clusters formed in supersonic jets. For instance, experiments have identified the vibrational frequencies of the N-H stretching modes in 1:1 and 1:2 aniline-THF complexes, with computational models confirming the nature of the hydrogen bonds. researchgate.netosti.gov In the 1:1 complex, one N-H bond of aniline (B41778) interacts with the oxygen atom of oxolane. researchgate.net In the 1:2 complex, both N-H bonds of aniline form hydrogen bonds with two separate oxolane molecules. osti.gov

Computational studies, often at the MP2/6-31G** level of theory, not only reproduce the experimentally observed red-shifts in N-H stretching frequencies but also provide crucial data on binding energies and geometric parameters. researchgate.netosti.gov For the doubly hydrogen-bonded aniline-(THF)₂ complex, the calculated binding energy was found to be 29.6 kJ mol⁻¹ after corrections. osti.gov Furthermore, these calculations revealed an increase in the angle between the N-H bonds in the complex (112.5°) compared to the aniline monomer (109.8°), a detail that helps to explain the observed vibrational spectra. osti.gov

Future prospects in this area include the use of machine learning and in silico libraries to predict the properties and reactivity of aniline-oxolane derivatives. asiaresearchnews.com By combining experimental data with theoretical calculations, machine learning models can be trained to accelerate the discovery of new catalysts or materials, potentially replacing hazardous solvents like tetrahydrofuran (B95107) with greener alternatives. asiaresearchnews.com This integrated strategy moves beyond simple validation, where computation confirms experimental findings, toward a predictive paradigm where computation guides experimental design. mdpi.com

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Aniline-Oxolane Complexes

| Complex | Vibrational Mode | Experimental Frequency (cm⁻¹) | Assignment | Computational Method | Calculated Frequency (cm⁻¹) | Reference |

|---|---|---|---|---|---|---|

| Aniline-Oxolane (1:1) | H-bonded N-H stretch | 3370 | Stretching of the NH bond interacting with the oxolane oxygen | MP2/6-31G | Qualitatively reproduced | researchgate.net |

| Aniline-Oxolane (1:1) | Free N-H stretch | 3479.3 | Stretching of the non-interacting NH bond | MP2/6-31G | Qualitatively reproduced | researchgate.net |

| Aniline-(Oxolane)₂ (1:2) | Symmetric N-H stretch | 3355 | Symmetric stretching of the two H-bonded NH bonds | MP2/6-31G | Agreement with red-shifts | osti.gov |

| Aniline-(Oxolane)₂ (1:2) | Antisymmetric N-H stretch | 3488 | Antisymmetric stretching of the two H-bonded NH bonds | MP2/6-31G | Agreement with red-shifts | osti.gov |

Rational Design of Aniline-Oxolane Based Functional Materials and Supramolecular Systems

The fundamental understanding of the N-H···O hydrogen bond between aniline and oxolane serves as a cornerstone for the rational design of advanced functional materials and complex supramolecular architectures. researchgate.netcolab.ws The principles of this interaction can be extrapolated to design polymers, fluorescent probes, and other materials where control over intermolecular forces is paramount. chinesechemsoc.orgust.hk

In materials science, the rational design process involves deliberately engineering molecular structures to achieve desired bulk properties. nih.govcore.ac.uk For instance, incorporating aniline and ether-containing moieties into polymer backbones can influence properties like solubility, thermal stability, and electronic conductivity. chinesechemsoc.orgresearchgate.net The development of poly(quinoline)s through metal-free multicomponent polymerization, for example, relies on the precise control of interactions between aniline-type monomers and other reactants in solvents that can include tetrahydrofuran. chinesechemsoc.org The goal is to create materials with tunable electronic structures and intermolecular interactions for applications in optoelectronics. chinesechemsoc.org

Supramolecular chemistry offers a powerful paradigm for building complex systems from molecular components held together by non-covalent interactions. researchgate.net The aniline-oxolane interaction is a model for the hydrogen bonding that can drive the self-assembly of supramolecular polymers. acs.org Researchers are designing systems where monomers, sometimes in kinetically trapped states, can be triggered to form well-defined, functional aggregates upon changing solvent conditions, such as by adding THF to a less polar solvent. acs.org This control over self-assembly allows for the creation of "smart" materials that can respond to external stimuli. acs.orgfrontiersin.org For example, the oxygen atoms of oxolane groups within the macrocycle nonactin (B1679836) have been identified as preferential docking sites for the ammonium (B1175870) group of protonated aniline, a finding critical for understanding ionophore properties and designing selective cation carriers. ru.nl

Future work will focus on creating increasingly complex, hierarchical structures where the aniline-oxolane motif is a key directional interaction. acs.org This could lead to the development of novel hydrogels, photo-responsive materials, and advanced sensors. researchgate.netrsc.org The ability to tune the strength and directionality of these non-covalent bonds by modifying the chemical structure of the aniline and oxolane derivatives is essential for advancing the field of functional supramolecular systems. acs.org

Advanced Characterization Techniques for Aniline-Oxolane Intermolecular Interactions

A deep understanding of the forces governing the aniline-oxolane system relies on the application of a diverse suite of advanced characterization techniques. These methods probe the system at different levels, from the gas-phase interactions of isolated molecular clusters to the bulk properties of liquid mixtures.

High-resolution spectroscopic techniques are at the forefront of characterizing the geometry and energetics of the aniline-oxolane hydrogen bond. Infrared (IR) depletion spectroscopy combined with mass spectrometry has been particularly powerful. researchgate.netosti.govcolab.ws This method allows for the measurement of vibrational spectra of mass-selected, jet-cooled molecular clusters, providing unambiguous data on the N-H stretching frequencies. researchgate.net The observed red-shift of these frequencies upon complexation is a direct measure of the hydrogen bond strength. osti.govcolab.ws

In the condensed phase, thermoacoustic and volumetric measurements provide insight into the collective effects of molecular interactions. researchgate.netacs.org By measuring properties like the speed of sound, density, and viscosity of binary mixtures of oxolane and aniline at various temperatures and compositions, researchers can calculate excess thermodynamic parameters. researchgate.net These excess values, such as excess molar volume (Vₘᴱ) and excess isentropic compressibility (κₛᴱ), quantify the deviation from ideal mixing behavior and reveal changes in molecular packing and free volume due to N-H···O hydrogen bonding between the unlike molecules. researchgate.netnih.gov

Other spectroscopic methods, including Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, are used to study molecular mobility and intermolecular interactions in both liquid and solid states. acs.orgorientjchem.org These techniques are complementary to diffraction methods and can be particularly sensitive to changes in the local environment of specific functional groups involved in the interaction. researchgate.netacs.org

The future in this domain lies in applying these techniques to more complex and dynamic systems and improving temporal and spatial resolution. Time-resolved spectroscopy could be used to study the dynamics of hydrogen bond formation and breaking. Furthermore, applying advanced microscopy techniques could allow for the direct visualization of supramolecular structures based on aniline-oxolane interactions, bridging the gap between molecular-level understanding and macroscopic material properties. acs.org

Table 2: Advanced Techniques for Characterizing Aniline-Oxolane Interactions

| Technique | Phase | Information Obtained | Key Findings for Aniline-Oxolane System | Reference |

|---|---|---|---|---|

| Infrared Depletion Spectroscopy with REMPI-TOF-MS | Gas (Supersonic Jet) | Vibrational frequencies of mass-selected clusters; structure of complexes. | Confirmed H-bonding between aniline N-H and oxolane oxygen; identified 1:1 and 1:2 complex structures. | researchgate.netosti.gov |

| Ultrasonic Velocity & Density Measurements | Liquid | Thermodynamic and acoustic properties (e.g., excess molar volume, isentropic compressibility). | Analysis of molecular interactions and structural effects in binary mixtures. | researchgate.netacs.org |

| Fourier Transform Infrared (FTIR) Spectroscopy | Liquid/Solid | Vibrational modes, molecular mobility, and specific intermolecular interactions. | Identifies shifts in N-H stretching bands indicating hydrogen bond formation. | researchgate.netacs.org |

| Quantum Chemical Calculations (DFT, ab initio) | Theoretical | Binding energies, optimized geometries, vibrational frequencies, potential energy surfaces. | Calculated structures and binding energies that agree with and explain experimental results. | osti.govmdpi.comru.nl |

| X-ray Diffraction (XRD) | Solid | Crystal structure, molecular packing, and intermolecular distances. | Provides atomic-level resolution of how molecules arrange in the solid state. | researchgate.netacs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.